N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide
Description
The compound, also known by its synonyms N1-(2-(4-((4-Fluorobenzyl)carbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)oxalamide, is a pyrimidine derivative featuring a 4-fluorophenylmethylamino carbonyl group and a hydroxy-oxo dihydropyrimidinyl core . The ethanediamide (oxalamide) moiety may enhance solubility and binding specificity, while the 4-fluorophenyl group contributes to lipophilicity and target affinity.
Properties
CAS No. |
1193687-86-3 |
|---|---|
Molecular Formula |
C18H20FN5O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N'-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]oxamide |
InChI |
InChI=1S/C18H20FN5O5/c1-18(2,23-15(28)13(20)26)17-22-11(12(25)16(29)24(17)3)14(27)21-8-9-4-6-10(19)7-5-9/h4-7,25H,8H2,1-3H3,(H2,20,26)(H,21,27)(H,23,28) |
InChI Key |
YLQCDUADHDPQCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide typically involves multiple steps, starting with the preparation of the fluorophenyl intermediate. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarity and Computational Metrics
Structural similarity is quantified using Tanimoto and Dice coefficients , calculated via MACCS keys or Morgan fingerprints . For example:
- Tanimoto Index (Threshold ≥0.8): The US-EPA CompTox Dashboard identifies structurally analogous compounds (e.g., fluconazole analogs) with high Tanimoto scores, enabling read-across predictions for toxicity or bioactivity .
- 70% Similarity Benchmark: Compounds like aglaithioduline (vs. SAHA) demonstrate that even moderate structural overlap (~70%) can yield comparable pharmacokinetic properties and target affinities .
Table 1: Structural and Bioactivity Comparison
Bioactivity and Target Affinity Correlations
Bioactivity clustering reveals that structurally similar compounds often share mode of action (MoA) . For instance:
- Pyrimidinone derivatives (e.g., the target compound) cluster with kinase inhibitors due to their ATP-binding site compatibility .
- Compounds with fluorophenyl groups (e.g., N-[4-(4-Fluorophenyl)...methanesulfonamide) show enhanced selectivity for tyrosine kinases .
However, activity cliffs—where minor structural changes cause significant potency differences—are observed. For example:
Docking Efficiency and Virtual Screening
Chemical Space Docking studies highlight that the target compound’s pyrimidinone core enriches docking scores for ROCK1. However, filtering during virtual screening may exclude high-scoring analogs with subtle structural variations (e.g., alternative substituents on the pyrimidine ring) .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: The oxalamide moiety reduces CYP450-mediated metabolism relative to ester-containing analogs .
Key Research Findings
Structural Determinants of Activity: The pyrimidinone-oxalamide scaffold is critical for kinase inhibition, while the 4-fluorophenyl group fine-tunes selectivity .
carbamoyl) can drastically alter MoA .
Activity Cliffs: Minor modifications (e.g., thione substitution in ) can enhance antimicrobial activity but reduce kinase affinity .
Biological Activity
N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide, also known as a pyrimidine derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₂₀F₁N₅O₅
- Molecular Weight : 405.38 g/mol
- CAS Number : 1391918-18-5
- Stereochemistry : Achiral
Structure
The molecular structure includes a pyrimidine ring, which is often associated with various biological activities, such as antiviral and anticancer properties.
Antiviral Activity
Recent studies indicate that pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of viruses such as Hepatitis C Virus (HCV) at concentrations ranging from 10–100 μg/mL . This suggests that the compound may possess similar antiviral efficacy.
Antitumor Activity
The compound has also been investigated for its antitumor potential. Pyrimidine derivatives are known to act on various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For example, studies have shown that certain pyrimidine analogs can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cancer cells .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like DHFR or kinases involved in cellular signaling.
- Interference with Nucleotide Synthesis : By mimicking nucleotide structures, it could disrupt nucleic acid synthesis.
- Induction of Apoptosis : Certain derivatives have been found to activate apoptotic pathways in cancer cells.
Study 1: Antiviral Efficacy Against HCV
A study published in MDPI demonstrated that a related pyrimidine compound effectively inhibited HCV replication in vitro at low micromolar concentrations . The findings suggest that modifications to the pyrimidine structure can enhance antiviral activity.
Study 2: Anticancer Activity in Leukemia Models
In another investigation, pyrimidine derivatives were tested against acute biphenotypic leukemia cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 0.3 μM, showcasing their potential as therapeutic agents against hematological malignancies .
Summary of Biological Activities
| Activity Type | Target | Concentration | Reference |
|---|---|---|---|
| Antiviral | HCV | 10–100 μg/mL | |
| Antitumor | Leukemia | 0.3 μM | |
| Enzyme Inhibition | DHFR | Varies |
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀F₁N₅O₅ |
| Molecular Weight | 405.38 g/mol |
| CAS Number | 1391918-18-5 |
| Stereochemistry | Achiral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
